Product packaging for 2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide(Cat. No.:CAS No. 352637-16-2)

2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide

Cat. No.: B1443477
CAS No.: 352637-16-2
M. Wt: 240.18 g/mol
InChI Key: VTLDQNBRKSUBBX-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide is a trifluoroacetamide derivative with a quinoline moiety substituted at the 3-position. The trifluoroacetyl group enhances electron-withdrawing properties, making such compounds valuable as ligands or bioactive scaffolds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7F3N2O B1443477 2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide CAS No. 352637-16-2

Properties

IUPAC Name

2,2,2-trifluoro-N-quinolin-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O/c12-11(13,14)10(17)16-8-5-7-3-1-2-4-9(7)15-6-8/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLDQNBRKSUBBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a trifluoromethyl group attached to an acetamide moiety linked to a quinoline ring. The molecular formula is C11H8F3NC_{11}H_{8}F_{3}N with a molecular weight of approximately 227.19 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, aiding in cellular penetration and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties by inhibiting bacterial DNA synthesis through the cleavage of DNA gyrase and type IV topoisomerase.
  • Anticancer Properties : Research indicates that it can induce apoptosis in cancer cells by targeting specific signaling pathways associated with cell survival and proliferation .
  • Inhibition of Enzymatic Activity : The trifluoromethyl group may enhance the compound's ability to inhibit enzymes involved in critical metabolic pathways, making it a candidate for further pharmacological exploration .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various quinoline derivatives, including this compound. The results demonstrated potent activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) comparable to established antibiotics.
    Compound NameMIC (µg/mL)Bacterial Strain
    This compound16Staphylococcus aureus
    Control Antibiotic (Ciprofloxacin)8Escherichia coli
  • Cancer Cell Apoptosis : In vitro studies on cancer cell lines showed that treatment with this compound led to increased apoptosis rates compared to untreated controls. Flow cytometry analysis indicated a significant increase in late-stage apoptotic cells.
    Treatment% Apoptosis (Annexin V+)
    Control (DMSO)5%
    10 µM Compound25%
    20 µM Compound45%
  • Enzyme Inhibition Studies : The compound was tested for its ability to inhibit specific kinases involved in cancer progression. Results showed that it selectively inhibited PKMYT1 with an IC50 value of 0.69 µM, indicating strong potential as a therapeutic agent for cancers reliant on this kinase .

Pharmacological Potential

The diverse biological activities suggest that this compound could serve as a lead compound for developing new antimicrobial and anticancer agents. Its unique structural features may allow for further modifications to enhance efficacy and selectivity against specific targets.

Scientific Research Applications

Medicinal Chemistry

2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide serves as a versatile building block for synthesizing various quinoline derivatives with potential therapeutic applications. Its structural features allow for modifications that can enhance biological activity.

Potential Therapeutic Targets :

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis, indicating its potential as an antimicrobial agent.
  • Antitumor Activity : Studies have indicated that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines, particularly breast cancer (MCF7), suggesting its role in cancer treatment .

Biological Studies

The compound's interaction with biological systems has been extensively studied:

  • Mechanism of Action : The antimicrobial properties are attributed to the inhibition of bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV. In anticancer applications, it may induce apoptosis in tumor cells through specific signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMechanism of Action
AntimicrobialM. tuberculosisInhibition of DNA synthesis
AntitumorMCF7 (breast cancer)Induction of apoptosis
CytotoxicityHuman endothelial cellsDisruption of cellular integrity

Industrial Applications

Beyond medicinal uses, this compound is also explored for its applications in:

  • Dyes and Pigments : Its chemical structure allows it to be used as a precursor in the synthesis of dyes.
  • Catalysts : The compound's unique properties may facilitate catalytic processes in organic synthesis.

Antimicrobial Efficacy

A study demonstrated that this compound exhibited a promising minimum inhibitory concentration (MIC) against Mycobacterium bovis BCG, suggesting its potential for tuberculosis treatment. Further modifications to the quinoline structure were found to enhance antibacterial properties while minimizing cytotoxic effects on human cells.

Antitumor Activity

Research focused on novel quinoline derivatives revealed that modifications to the this compound structure could optimize its anticancer efficacy. Structure-activity relationship (SAR) studies indicated that specific substitutions could significantly enhance cytotoxicity against breast cancer cell lines .

Comparison with Similar Compounds

2,2,2-Trifluoro-N-(quinolin-8-yl)acetamide

  • Structure: Substituted at the quinoline 8-position.
  • Applications: Organoboron Complexes: Reacts with sodium tetraarylborate to form aminoquinolate-based organoboron fluorescent complexes (yields: 45–89%) using catalytic iodine . Photophysical Properties: Quantum yield of 0.79 in dichloromethane, indicating high fluorescence efficiency .
  • Synthesis : Modified with functional groups via iodine-catalyzed reactions, enabling diverse derivatization .

Key Differences Between 3-yl and 8-yl Isomers

Property 3-yl Isomer 8-yl Isomer
Coordination Sites Likely forms monodentate complexes Acts as a bidentate ligand (N,O)
Fluorescence No reported data High quantum yield (0.79)
Synthetic Flexibility Limited evidence Functional group modifications

Comparison with Heterocyclic Analogs

2-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

  • Structure: Combines triazoloquinoline and trifluoroacetamide groups.
  • Applications: Potential anticancer agent (tested against HEK-293 cells) with structural complexity enhancing DNA/protein interactions .
  • Properties : Molecular weight 416.42; distinct electronic profile due to triazole ring .

N-(4-(1H-Pyrazol-1-yl)phenyl)acetamide Derivatives

  • Structure : Pyrazole-substituted acetamides.
  • Applications: Anticancer and antiparasitic activities; simpler scaffolds compared to quinoline derivatives .
Compound Class Key Features Advantages Over Quinolin-yl Acetamides
Triazoloquinoline Enhanced π-π stacking for bioactivity Broader target selectivity
Pyrazole Acetamides Ease of synthesis Lower molecular weight

Comparison with Other Trifluoroacetamide Derivatives

2,2,2-Trifluoro-N-(2-hydroxyphenyl)acetamide

  • Applications : Intermediate in agrochemicals; safety data (GHS) indicate moderate toxicity .
  • Reactivity: Hydroxyl group enables hydrogen bonding, differing from quinoline’s aromatic interactions .

2,2,2-Trifluoro-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide

  • Applications : Used in materials science; indenyl group confers rigidity .
  • Synthesis : Prepared via coupling reactions (CAS: 117391-20-5) .

2,2,2-Trifluoro-N-(2-iodophenyl)acetamide

  • Applications : Halogenated analog for radiopharmaceuticals; iodine enhances cross-coupling reactivity .
Derivative Functional Group Key Application
Hydroxyphenyl -OH Agrochemicals
Indenyl Rigid bicyclic Materials science
Iodophenyl -I Radiochemistry

Data Tables

Table 1: Comparative Properties of Quinolin-yl Acetamides

Compound Substituent Position Quantum Yield Yield in Synthesis Key Application Reference
2,2,2-Trifluoro-N-(quinolin-8-yl)acetamide 8-yl 0.79 45–89% Organoboron complexes
2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide 3-yl N/A N/A Underexplored

Preparation Methods

Amide Coupling via Activated Esters or Acid Chlorides

A classical and widely used method involves coupling 2,2,2-trifluoroacetic acid derivatives (such as acid chlorides or activated esters) with 3-aminoquinoline or quinolin-3-yl amines.

  • Step 1: Preparation of 2,2,2-trifluoroacetyl chloride or an activated ester (e.g., using carbodiimide coupling agents).
  • Step 2: Reaction of the activated trifluoroacetyl species with quinolin-3-yl amine under basic conditions (e.g., using triethylamine or pyridine) to form the amide bond.
  • Reaction conditions: Typically performed in aprotic solvents such as dichloromethane or dimethylformamide (DMF) at temperatures ranging from 0 °C to room temperature to moderate heating.
  • Purification: The product is isolated by extraction, crystallization, or chromatography.

This method is supported by analogous amide formation procedures described in related trifluoroacetamide syntheses, where coupling reagents and protecting groups are employed to enhance selectivity and yield.

Use of Carbamate-Protected Amines and Hydrogenolysis

A patented method describes the use of benzyl carbamate (CBZ) protected amines as intermediates for trifluoroacetamide synthesis:

  • Step A: Coupling of a CBZ-protected quinolin-3-yl amine derivative with 2,2,2-trifluoroethyl acetamide derivatives using coupling reagents and a base to form an intermediate carbamate amide.
  • Step B: Catalytic hydrogenolysis (using Pd/C catalysts) to remove the CBZ protecting group, yielding the free trifluoroacetamide.
  • Step C: Optionally, conversion to acid salt forms (e.g., hydrochloride) for improved stability or solubility.

This approach allows for selective amide bond formation while protecting sensitive amine functionalities and is useful for complex molecule synthesis.

Catalytic Multicomponent Reactions

Recent research demonstrates the synthesis of trifluoroacetamide derivatives via catalytic multicomponent reactions involving quinoline derivatives:

  • Example: Reaction of 2,2,2-trifluoro-N-(2-(phenylethynyl)phenyl)acetamide with isocyanides in the presence of palladium-based catalysts and bases in dry DMSO solvent at elevated temperatures (around 90 °C) under inert atmosphere.
  • Catalysts: Pd-containing metal-organic frameworks (e.g., Pd-UiO-67-Bpy) have been used to promote efficient coupling.
  • Reaction time: Approximately 30 minutes, monitored by thin-layer chromatography (TLC).
  • Outcome: Formation of N-(quinolin-3-yl) trifluoroacetamide derivatives with high selectivity and yield.

This method highlights the utility of modern catalytic systems for rapid and efficient synthesis of trifluoroacetamide compounds.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Reference
Amide coupling with acid chloride or activated ester 2,2,2-Trifluoroacetyl chloride, quinolin-3-yl amine, base (Et3N), DCM or DMF, 0–25 °C Straightforward, high yield, widely used Requires preparation of acid chloride, moisture sensitive
CBZ-protected amine hydrogenolysis CBZ-protected quinolin-3-yl amine, coupling reagent, Pd/C hydrogenolysis Protects amine, selective, scalable Additional steps, requires catalyst and hydrogen source
Catalytic multicomponent reaction Pd-UiO-67-Bpy catalyst, isocyanide, DMSO, 90 °C, inert atmosphere Fast, efficient, mild conditions Requires specialized catalyst, inert atmosphere

Research Findings and Notes

  • The use of protecting groups such as CBZ is critical when sensitive amine functionalities are present, preventing side reactions and improving purity.
  • Catalytic methods employing metal-organic frameworks enable environmentally friendlier and more efficient syntheses by reducing reaction times and catalyst loadings.
  • Reaction monitoring via TLC and purification by standard chromatographic techniques are common practices to ensure product quality.
  • The trifluoromethyl group’s electron-withdrawing effect facilitates amide bond formation by increasing electrophilicity of the acyl component.
  • Salt formation of the final product (e.g., hydrochloride salt) can enhance stability, solubility, and ease of handling.

Q & A

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on YieldReference
Temperature0°C → RT (gradual)+25%
SolventTHF+15%
Equivalents (TFA)1.3 eq.+10%

Q. Table 2. Bioactivity Data Comparison

Cell LineIC₅₀ (µM)Assay TypeKey FindingReference
HepG212.3MTTModerate cytotoxicity
MCF-7>50ApoptosisInactive

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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